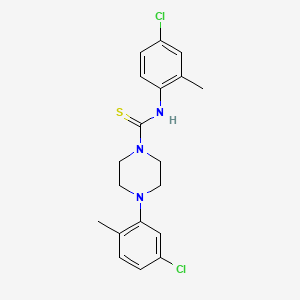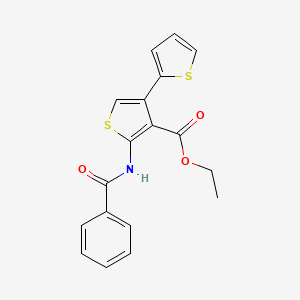![molecular formula C15H24ClN3O B14918936 2-Chloro-1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-YL)ethyl]piperazino}-1-propanone](/img/structure/B14918936.png)
2-Chloro-1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-YL)ethyl]piperazino}-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazino}-1-propanone is a complex organic compound that features a unique structure combining a pyrrole ring, a piperazine ring, and a chlorinated propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazino}-1-propanone typically involves multiple steps, starting with the preparation of the pyrrole and piperazine intermediates. One common route involves the alkylation of 2,5-dimethylpyrrole with an appropriate alkyl halide to introduce the ethyl group. This intermediate is then reacted with piperazine to form the piperazine derivative. Finally, the chlorinated propanone moiety is introduced through a chlorination reaction, typically using thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazino}-1-propanone can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Oxidized pyrrole derivatives.
Reduction: Alcohol derivatives of the propanone moiety.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-Chloro-1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazino}-1-propanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Chloro-1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazino}-1-propanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazino}-1-butanone: Similar structure but with a butanone moiety.
2-Chloro-1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazino}-1-pentanone: Similar structure but with a pentanone moiety.
Uniqueness
2-Chloro-1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazino}-1-propanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H24ClN3O |
|---|---|
Molecular Weight |
297.82 g/mol |
IUPAC Name |
2-chloro-1-[4-[2-(2,5-dimethylpyrrol-1-yl)ethyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C15H24ClN3O/c1-12-4-5-13(2)19(12)11-8-17-6-9-18(10-7-17)15(20)14(3)16/h4-5,14H,6-11H2,1-3H3 |
InChI Key |
GHHBRLCRELRSLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CCN2CCN(CC2)C(=O)C(C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl {(4E)-1-(1,3-benzothiazol-2-yl)-4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B14918862.png)
![2-{[(2,4-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14918863.png)
![1-cyclohexyl-4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B14918864.png)

![5-(4-tert-butylphenyl)-2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B14918871.png)
![4-(2-fluorophenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14918882.png)



![(4Z)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14918919.png)
![2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B14918921.png)
![N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B14918922.png)
![N-(4-acetylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B14918934.png)
![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B14918938.png)
